4-chloro-6-methoxy-1,3,5-triazin-2-amine
Overview
Description
4-chloro-6-methoxy-1,3,5-triazin-2-amine is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound this compound is particularly notable for its potential use in organic synthesis and as an intermediate in the production of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-1,3,5-triazin-2-amine typically involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with ammonia or an amine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom at the 2-position is replaced by an amino group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, to form substituted triazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ammonia, primary and secondary amines, alcohols, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound include substituted triazine derivatives, amides, and other nitrogen-containing compounds .
Scientific Research Applications
4-chloro-6-methoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular processes . Additionally, it can bind to receptors and modulate their activity, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-6-methoxy-1,3,5-triazin-2-amine include:
- 2,4-dichloro-6-methoxy-1,3,5-triazine
- 2-chloro-4,6-dimethoxy-1,3,5-triazine
- 2,4,6-triamino-1,3,5-triazine (melamine)
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-chloro-6-methoxy-1,3,5-triazin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H2,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCKIHUQOCAWCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274750 | |
Record name | 4-chloro-6-methoxy-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7254-11-7 | |
Record name | NSC72983 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-6-methoxy-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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